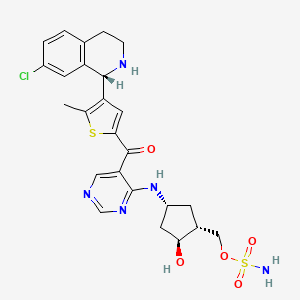

(S)-Subasumstat

CAS No.:

Cat. No.: VC16610973

Molecular Formula: C25H28ClN5O5S2

Molecular Weight: 578.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H28ClN5O5S2 |

|---|---|

| Molecular Weight | 578.1 g/mol |

| IUPAC Name | [(1R,2S,4R)-4-[[5-[4-[(1S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |

| Standard InChI | InChI=1S/C25H28ClN5O5S2/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31)/t15-,17-,21+,23-/m1/s1 |

| Standard InChI Key | LXRZVMYMQHNYJB-FAZIRXHDSA-N |

| Isomeric SMILES | CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@@H]4C5=C(CCN4)C=CC(=C5)Cl |

| Canonical SMILES | CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl |

Introduction

Chemical and Structural Profile of (S)-Subasumstat

(S)-Subasumstat shares the molecular formula with its parent compound but differs in spatial configuration, rendering it a stereoisomeric control in experimental settings . Its molecular weight is 578.1 g/mol, and it exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (172.98 mM) . The compound’s stability is temperature-dependent, requiring storage at -20°C for short-term use and -80°C for long-term preservation .

Table 1: Key Chemical Properties of (S)-Subasumstat

| Property | Value |

|---|---|

| CAS Number | 1858282-76-4 |

| Molecular Formula | |

| Molecular Weight | 578.1 g/mol |

| Solubility (DMSO) | 100 mg/mL (172.98 mM) |

| Storage Conditions | -20°C (1 month), -80°C (6 months) |

The stereochemical distinction of (S)-Subasumstat enables researchers to isolate the biological effects attributable to SUMOylation inhibition from those influenced by structural chirality .

Pharmacological Mechanism: SUMOylation Inhibition and Immune Activation

SUMOylation is a post-translational modification process that regulates protein localization, stability, and interactions. By covalently attaching SUMO (Small Ubiquitin-like Modifier) proteins to target substrates, it modulates critical pathways in cancer progression and immune evasion . (S)-Subasumstat inhibits the SUMO-activating enzyme (SAE), thereby blocking the formation of SUMO-protein conjugates .

Preclinical studies of Subasumstat (the racemic mixture) demonstrate that SUMOylation inhibition restores type 1 interferon (IFN-1) signaling, which is often suppressed in tumors . This reactivation promotes dendritic cell maturation, antigen cross-presentation, and subsequent CD8+ T cell and natural killer (NK) cell activation . In syngeneic mouse models, combining Subasumstat with anti-PD-1 checkpoint inhibitors (CPIs) synergistically enhanced tumor growth inhibition and immune cell infiltration .

Preclinical Research and Experimental Applications

As an enantiomeric control, (S)-Subasumstat has been instrumental in validating the target specificity of Subasumstat. In vitro assays show that while both isomers bind SAE, the (S)-configuration exhibits distinct pharmacokinetic profiles, aiding in structure-activity relationship (SAR) analyses .

Key preclinical findings include:

-

Target Engagement: In skin biopsy samples from phase 1 trials, Subasumstat (90 mg BIW) induced dose-dependent SUMO2/3 conjugate inhibition, confirmed via immunohistochemistry (IHC) .

-

Immune Modulation: Multiplex immunofluorescence (IF) of tumor microenvironments revealed increased CD8+ and CD4+ T cell infiltration post-treatment, correlating with IFN-1 signature upregulation .

-

Synergy with CPIs: Subasumstat combined with pembrolizumab (anti-PD-1) in murine models reduced tumor volume by 70% compared to monotherapy, highlighting its potential to overcome CPI resistance .

| Parameter | Result |

|---|---|

| Median Treatment Cycles | 3 |

| Discontinuation Rate | 65% (21/43 due to progression) |

| Common TEAEs* | Chills (47%), Pyrexia (44%) |

| Dose-Limiting Toxicity | Grade 3 angioedema (120 mg BIW) |

*Treatment-emergent adverse events (TEAEs) occurred in 88% of patients, with 79% attributed to Subasumstat .

Phase 2 expansions in refractory NSCLC and cervical cancer demonstrated pharmacodynamic evidence of SUMO pathway inhibition, including elevated PD-L1 expression and IFN-γ levels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume